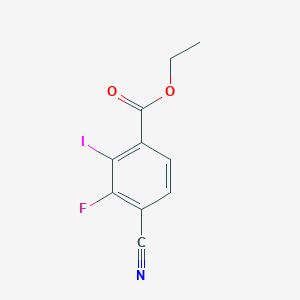

Ethyl 4-cyano-3-fluoro-2-iodobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7FINO2 |

|---|---|

Molecular Weight |

319.07 g/mol |

IUPAC Name |

ethyl 4-cyano-3-fluoro-2-iodobenzoate |

InChI |

InChI=1S/C10H7FINO2/c1-2-15-10(14)7-4-3-6(5-13)8(11)9(7)12/h3-4H,2H2,1H3 |

InChI Key |

IHUOZIBLMHDSFL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C#N)F)I |

Origin of Product |

United States |

Contextualization of Halogenated Benzoate Derivatives in Contemporary Chemical Research

Halogenated benzoate (B1203000) derivatives are a cornerstone of synthetic chemistry, prized for their utility as precursors to a wide array of more complex molecules. The introduction of halogen atoms onto a benzoate ring system provides chemists with reactive "handles" that can be selectively targeted in subsequent reactions. The nature of the halogen dictates its reactivity; for instance, iodine is an excellent leaving group and is particularly effective in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds.

Fluorine, on the other hand, imparts unique electronic properties to the aromatic ring. Due to its high electronegativity, it can significantly alter the acidity, basicity, and reactivity of nearby functional groups. In the fields of medicinal chemistry and materials science, the strategic placement of fluorine atoms is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic characteristics of organic materials. Benzonitriles, or aromatic compounds containing a cyano (-CN) group, are also valuable synthetic intermediates. google.comgoogle.com The cyano group can be readily transformed into other functionalities, such as carboxylic acids, amides, or amines, further expanding the synthetic possibilities. digitellinc.com

Significance of Multifunctional Aromatic Scaffolds in Synthetic Chemistry

Aromatic scaffolds that bear multiple, distinct functional groups are of paramount importance in synthetic chemistry, particularly in the realm of drug discovery and materials science. fastercapital.com These scaffolds provide a rigid, well-defined core upon which molecular complexity and diversity can be systematically built. nih.gov The ability to selectively address different functional groups on the same molecule allows for a modular and efficient approach to synthesis, enabling the rapid generation of libraries of related compounds for screening and optimization. reachemchemicals.comresearchgate.net

Ethyl 4-cyano-3-fluoro-2-iodobenzoate is an archetypal example of such a multifunctional scaffold. Each of its substituents has a specific role and can be manipulated under different reaction conditions:

The Iodo Group: Positioned at the 2-position, it is sterically accessible and highly reactive in cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or alkynyl groups.

The Fluoro Group: Located at the 3-position, it electronically modifies the ring and can influence the regioselectivity of further aromatic substitutions. Its presence is often desirable in pharmaceutical candidates to block metabolic pathways.

The Cyano Group: At the 4-position, this versatile group can be hydrolyzed, reduced, or used in cycloaddition reactions to build heterocyclic systems.

The Ethyl Ester Group: This group serves as a protected form of a carboxylic acid. It can be easily hydrolyzed to the corresponding acid or converted directly into an amide, providing another point for molecular elaboration.

The strategic arrangement of these groups allows for a controlled, stepwise synthesis plan where each part of the molecule can be modified with a high degree of precision. researchgate.net

Overview of Research Domains for Ethyl 4 Cyano 3 Fluoro 2 Iodobenzoate

Precursor-Based Synthetic Approaches to the Benzoate (B1203000) Core

The construction of the central benzoate structure is a critical phase in the synthesis of this compound. This typically begins with a substituted benzoic acid precursor, which then undergoes esterification. The choice of the starting material is crucial as its existing substituents can direct the position of subsequent modifications.

The formation of the ethyl ester group is a fundamental transformation in the synthesis of the target molecule. The most common method for preparing ethyl benzoate is the Fischer esterification of benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. quora.comquora.com This is an equilibrium-driven reaction, and various techniques can be employed to drive it towards the product side, such as using an excess of one reactant or removing the water formed during the reaction. researchgate.net

Alternative methods for esterification include reacting benzoic acid with thionyl chloride to form the acyl chloride, which then reacts with ethanol. quora.com Microwave-assisted synthesis using catalysts like expandable graphite (B72142) has also been reported to produce ethyl benzoate with high yields and shorter reaction times. cibtech.org

Table 1: Selected Methods for Ethyl Benzoate Synthesis

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzoic acid, Ethanol | Sulfuric acid | Reflux | Good | quora.comquora.com |

| Benzoic acid, Ethanol | Thionyl chloride | Reflux | Good | quora.com |

The introduction of halogen atoms onto the aromatic ring is a key step in building the desired molecular architecture. Aromatic halogenation is a type of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a halogen. purechemistry.org For less reactive halogens like iodine, and for achieving specific regioselectivity, direct electrophilic substitution may not be the optimal route. ucalgary.calibretexts.org

Direct iodination of aromatic rings can be challenging due to the low electrophilicity of iodine and can lead to mixtures of isomers. thieme-connect.de For precise regiochemical control, the Sandmeyer reaction is a powerful and widely used method. nih.govorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by an iodide, typically from potassium iodide. thieme-connect.deorganic-chemistry.org The position of the iodine atom is thus determined by the position of the amino group on the starting aniline (B41778) derivative. The Sandmeyer reaction is advantageous as it can be used to introduce iodine into positions that are not easily accessible through direct electrophilic substitution. organic-chemistry.org While often catalyzed by copper(I) salts for the introduction of chloride, bromide, and cyanide, the iodination variant frequently proceeds without a copper catalyst. organic-chemistry.org

Table 2: Examples of Sandmeyer-type Iodination

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| Aromatic amine | NaNO₂, H₂SO₄, KI | Conversion of an aryl amine to an aryl iodide via a diazonium salt intermediate. nih.gov | nih.gov |

| Aromatic amine | Sodium nitrite, silica (B1680970) sulfuric acid, KI | Solvent-free, one-pot reaction at room temperature. thieme-connect.de | thieme-connect.de |

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods. Direct fluorination with elemental fluorine is highly exothermic and often explosive. libretexts.org Therefore, alternative fluorination strategies are generally employed. Nucleophilic aromatic substitution (S-N-Ar) can be used to introduce fluorine, particularly on electron-deficient aromatic rings containing activating groups such as nitro groups. nih.gov In this reaction, a good leaving group, such as a chloride or nitro group, is displaced by a fluoride (B91410) ion source like potassium fluoride. nih.gov

More modern methods include copper-mediated fluorination of aryl iodides, which can tolerate a variety of functional groups. nih.gov Another approach involves the nucleophilic fluorination of 1-arylbenziodoxolones, which provides a transition-metal-free route to fluorobenzoic acids. researchgate.netumn.edu Late-stage fluorination techniques are also being developed, for instance, the electrophilic activation of alkyl phosphonates followed by nucleophilic fluorination. nih.gov

Table 3: Selected Aromatic Fluorination Methods

| Method | Reagents | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (Halex) | Fluoride source (e.g., KF) | Electron-deficient aryl halides | Requires high temperatures and activating groups. nih.gov | nih.gov |

| Copper-Mediated Fluorination | Copper reagent, Fluoride source | Aryl iodides | Tolerates diverse functional groups. nih.gov | nih.gov |

The nitrile group (-C≡N) is a valuable functional group in organic synthesis due to its versatile reactivity. numberanalytics.com Aromatic nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, making them important intermediates in the synthesis of pharmaceuticals and other fine chemicals. numberanalytics.com

The introduction of a cyano group onto an aromatic ring can be achieved through several established methods. The Rosenmund-von Braun reaction traditionally involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. nih.gov While effective, this method often requires harsh conditions. Modern variations have been developed that use catalytic amounts of copper. organic-chemistry.org

Palladium-catalyzed cyanation reactions have become a popular alternative, offering milder reaction conditions and broader functional group tolerance. nih.govwikipedia.org These reactions typically employ a palladium catalyst in combination with a cyanide source, such as zinc cyanide (Zn(CN)₂). nih.govnih.gov Zinc cyanide is often preferred over alkali metal cyanides due to its lower toxicity. nih.govnih.gov These palladium-catalyzed methods are effective for the cyanation of aryl bromides, iodides, and even less reactive aryl chlorides. nih.govorganic-chemistry.org

Table 4: Comparison of Cyanation Methods for Haloarenes

| Method | Cyanide Source | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Rosenmund-von Braun | Cuprous cyanide (CuCN) | Stoichiometric copper | Often requires high temperatures. nih.gov | nih.gov |

| Catalytic Copper-mediated | Sodium cyanide (NaCN) | Catalytic Copper(I) iodide (CuI) | Milder conditions and catalytic use of copper. organic-chemistry.org | organic-chemistry.org |

Nitrile Group Installation and Conversion Strategies

Alternative Routes to Aryl Nitriles

The introduction of a nitrile group onto an aromatic ring is a fundamental transformation in organic synthesis. While classical methods like the Sandmeyer and Rosenmund-von Braun reactions are well-established, they often require harsh conditions or the use of toxic copper(I) cyanide. Modern transition-metal-catalyzed cross-coupling reactions provide milder and more versatile alternatives for the synthesis of aryl nitriles from aryl halides. nih.govresearchgate.net

Several catalytic systems have been developed, with palladium, nickel, and copper being the most prominent metals. researchgate.net Nickel-catalyzed reductive cyanation, for instance, allows for the conversion of various aryl halides into nitriles using cost-effective reagents like cyanogen (B1215507) bromide (BrCN) under mild, reductive conditions. nih.gov This method demonstrates excellent functional group tolerance, which is crucial when dealing with multifunctionalized substrates. nih.gov

Palladium catalysis remains a widely used approach. researchgate.net Catalytic systems using Pd/C or ZnO-supported palladium nanoparticles can efficiently cyanate (B1221674) aryl bromides and activated aryl chlorides with K₄[Fe(CN)₆] as a non-toxic cyanide source, often without the need for additional ligands. organic-chemistry.org For less reactive aryl chlorides, highly effective catalysts such as those based on phosphine (B1218219) ligands are employed, enabling the reaction to proceed at lower temperatures. organic-chemistry.org

Copper-catalyzed cyanations have also seen significant advancements. A notable method utilizes a simple Cu(II) salt with Ceric Ammonium (B1175870) Nitrate (CAN) and dimethylformamide (DMF). rsc.org In this protocol, CAN plays a dual role as both an oxidant and a source of nitrogen, eliminating the need for a separate nitrogen source or toxic cyanide reagents. rsc.org The reaction proceeds through the in-situ generation of the cyanide ion. rsc.org

These alternative routes offer significant advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods.

Table 1: Comparison of Modern Aryl Nitrile Synthesis Methods

| Catalytic System | Cyanide Source | Substrates | Key Advantages |

|---|---|---|---|

| Nickel/Zn | Cyanogen Bromide (BrCN) | Aryl Halides, Epoxides | Mild conditions, cost-effective reagent, high functional group tolerance. nih.gov |

| Palladium/C | Sodium Cyanide (NaCN) | Aryl Bromides, Activated Aryl Chlorides | Practical for various substrates, uses recyclable solvents. organic-chemistry.org |

| Palladium/ZnO | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Aryl Bromides, Activated Aryl Chlorides | Avoids toxic cyanides, ligand-free, recyclable catalyst. organic-chemistry.org |

Convergent and Divergent Synthetic Pathways

The efficient construction of complex molecules like this compound can be approached through two primary strategic plans: convergent synthesis and divergent synthesis. researchgate.net A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages. researchgate.net In contrast, a divergent synthesis starts from a central core structure, from which successive generations of building blocks or functional groups are added to create a library of related compounds. wikipedia.org

The modular construction of the polysubstituted benzene (B151609) ring in the target molecule is well-suited to a convergent approach. This strategy would involve the synthesis of two or more simpler, functionalized precursors that are later joined. For example, one could envision a cross-coupling reaction to form the core aromatic ring, although for a single benzene ring, the strategy is more about the sequence of introducing substituents.

A hypothetical convergent route might involve:

Synthesis of a fragment like 3-fluoro-4-cyanophenylboronic acid.

Synthesis of a second fragment, such as ethyl 2-iodo-3-hydroxybenzoate.

A coupling reaction, followed by conversion of the hydroxyl group to the final substituent.

A divergent strategy, by contrast, would begin with a common intermediate, such as ethyl 3-fluorobenzoate. wikipedia.org From this central molecule, different reaction pathways could be explored to introduce the iodo and cyano groups at various positions, allowing for the creation of a diverse set of halogenated and cyanated benzoate derivatives from a single starting point. wikipedia.orgjove.com This is particularly useful in medicinal chemistry and materials science for generating molecular libraries for screening. wikipedia.org

In synthesizing this compound, a step-economical approach would prioritize starting materials that already contain several of the required functionalities. For instance, starting with 2-fluoro-6-iodotoluene (B1304779) would allow for subsequent functionalization (e.g., benzylic bromination, oxidation to carboxylic acid, esterification, and cyanation) in a more direct fashion than starting from benzene. The goal is to maximize the complexity-generating efficiency of each synthetic operation. Choosing catalytic methods over stoichiometric ones further enhances both step- and atom-economy. nih.gov

Stereochemical Control in Synthesis of Related Chiral Nitrile Precursors

While this compound is an achiral molecule, the synthesis of chiral precursors containing a nitrile group is of significant importance in the preparation of many pharmaceuticals and biologically active compounds. diva-portal.orgresearchgate.net The nitrile group is a versatile synthon that can be converted into other functional groups like primary amines and carboxylic acids while preserving optical purity. diva-portal.org Key examples of such precursors include chiral cyanohydrins and β-hydroxy nitriles. diva-portal.orgbohrium.com

Enzymatic catalysis offers a powerful method for achieving high stereochemical control under mild reaction conditions. rsc.orgresearchgate.net Halohydrin dehalogenases (HHDHs) are particularly notable enzymes for synthesizing chiral β-substituted alcohols. nih.gov These enzymes catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.gov Critically, in the reverse reaction, they can open an epoxide ring using various nucleophiles, including cyanide (CN⁻), to form new carbon-carbon bonds with high enantioselectivity. nih.gov

This capability has been exploited in chemoenzymatic cascades. For example, a process can be designed where an alcohol dehydrogenase (ADH) first reduces a ketone to a chiral chlorohydrin, which is then converted by an HHDH and a cyanide source into a chiral β-hydroxy nitrile. bohrium.com A biphasic system (e.g., water and an organic solvent like methyl tert-butyl ether) can enhance this process by increasing substrate loading and preventing unwanted side reactions. bohrium.com

Another major class of enzymes for chiral nitrile synthesis is hydroxynitrile lyases (HNLs). rsc.org HNLs catalyze the enantioselective addition of cyanide to aldehydes and ketones to produce chiral cyanohydrins, which are valuable intermediates in fine chemical synthesis. diva-portal.orgrsc.org

Table 2: Enzymatic Methods for Chiral Nitrile Precursor Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Feature |

|---|---|---|---|---|

| Halohydrin Dehalogenase (HHDH) | Epoxide ring-opening with CN⁻ | Epichlorohydrin | (R)-3-chloro-2-hydroxypropanenitrile | Forms chiral β-hydroxy nitriles from epoxides. nih.gov |

| Alcohol Dehydrogenase (ADH) & HHDH Cascade | Reductive chlorination & cyanation | Ethyl 4-chloroacetoacetate | (R)-ethyl-4-cyano-3-hydroxybutyrate | Multi-enzyme cascade for one-pot synthesis of chiral β-hydroxy nitriles. bohrium.com |

Reactivity Governed by the Iodide Moiety

The iodide substituent is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Its relatively weak bond strength and susceptibility to oxidative addition make it an excellent leaving group in a variety of catalytic and organometallic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl systems and for the introduction of various organic fragments onto an aromatic ring. The carbon-iodine bond in this compound is particularly well-suited for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. mdpi.com For a substrate like this compound, this reaction would typically involve coupling with an arylboronic acid or its ester to form a biaryl compound. The general catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. unibo.itacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table is based on general literature for aryl iodides and does not represent specific data for this compound.

| Catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Dioxane/H₂O | 80-100 |

| Pd(OAc)₂ | Na₂CO₃ | DMF | 100-120 |

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction of this compound with a terminal alkyne would result in the formation of a 2-alkynyl-substituted benzoate derivative. The generally accepted mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination.

The reactivity of the aryl halide in Sonogashira couplings follows the order I > Br > Cl. Therefore, the iodide in this compound is an excellent group for this transformation. These reactions are often carried out under mild conditions, including at room temperature. acs.org A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly used. acs.org

Table 2: Typical Reagents for Sonogashira Coupling of Aryl Iodides This table is based on general literature for aryl iodides and does not represent specific data for this compound.

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Triethylamine (Et₃N) | THF or DMF |

| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine (DIPA) | Toluene |

Beyond Suzuki and Sonogashira reactions, the iodide moiety of this compound is also reactive in other palladium-catalyzed cross-couplings like the Heck and Buchwald-Hartwig amination reactions.

The Heck reaction would involve the coupling of the aryl iodide with an alkene to form a substituted alkene. This reaction is typically catalyzed by a palladium salt like Pd(OAc)₂ in the presence of a base.

The Buchwald-Hartwig amination would enable the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. This is a key method for synthesizing arylamines. The efficiency of these reactions is often influenced by the choice of phosphine ligand on the palladium catalyst.

Organometallic Reagent Formation and Subsequent Reactions (e.g., Grignard Chemistry)

The carbon-iodine bond can be used to form organometallic reagents, such as Grignard or organolithium reagents. However, the presence of the ester and cyano functional groups on this compound complicates this approach. Both the ester and the nitrile are electrophilic and would be readily attacked by a highly nucleophilic Grignard or organolithium reagent. Therefore, the direct formation of a Grignard reagent from this compound is generally not feasible without protecting these functional groups.

If the Grignard reagent could be formed, for example, through an iodine-magnesium exchange reaction under specific low-temperature conditions, it would be a powerful nucleophile. It could then react with a variety of electrophiles. For instance, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively, after acidic workup.

Hypervalent Iodine Chemistry and Electrophilic Reactivity

The iodine atom in aryl iodides can be oxidized to a higher valence state, typically +3 (iodane) or +5 (iodinane), to form hypervalent iodine reagents. rsc.org These reagents are valuable as oxidizing agents and for electrophilic group transfer reactions. Starting from a 2-iodobenzoic acid derivative, it is possible to synthesize reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which are widely used for the oxidation of alcohols to aldehydes and ketones. rsc.org

By oxidizing this compound, one could potentially generate novel hypervalent iodine reagents. For example, oxidation with reagents like sodium hypochlorite (B82951) can produce stable esters of 2-iodoxybenzoic acid. These resulting hypervalent iodine compounds would exhibit strong electrophilic reactivity at the iodine center. They could participate in reactions where the hypervalent iodine group acts as a good leaving group, facilitating various oxidative transformations. The presence of the electron-withdrawing cyano and fluoro groups on the aromatic ring would likely enhance the electrophilicity and oxidizing power of the corresponding hypervalent iodine species.

Transformations Involving the Nitrile Group

The nitrile (cyano) group is a valuable functional group in organic chemistry due to its diverse reactivity. It can undergo nucleophilic additions across the carbon-nitrogen triple bond and can be hydrolyzed or reduced to other important functional groups like amides, carboxylic acids, and amines.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group in this compound is electrophilic, making it susceptible to attack by various nucleophiles. A significant transformation in this category is the [3+2] cycloaddition reaction with azides to form tetrazoles. Tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.govnih.gov The reaction is typically facilitated by the use of an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.

The synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a well-established method. nih.govekb.eg Various reaction conditions have been developed to promote this transformation, including the use of different solvents and catalysts.

Table 1: Illustrative Conditions for Tetrazole Formation from Aromatic Nitriles

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Sodium Azide, Ammonium Chloride | DMF | 120-130 °C | 12-24 h | A common and traditional method for tetrazole synthesis. |

| Sodium Azide, Triethylamine Hydrochloride | Toluene | 100 °C | 12 h | Offers an alternative to DMF with a different salt activator. |

| Sodium Azide, Zinc Chloride | Water | 100 °C | 10-15 h | Utilizes a Lewis acid catalyst in an aqueous medium. |

| Trimethylsilyl Azide | Toluene | Reflux | 24-48 h | A non-acidic alternative, forming an N-silylated tetrazole intermediate. |

This table presents generalized conditions reported for the synthesis of tetrazoles from various aromatic nitriles and is for illustrative purposes. Specific optimization would be required for this compound.

Hydrolysis and Reduction Pathways of Nitriles

The nitrile group can be converted into a primary amide and subsequently to a carboxylic acid through hydrolysis. Partial hydrolysis to the amide, forming Ethyl 4-carbamoyl-3-fluoro-2-iodobenzoate, can be achieved under controlled acidic or basic conditions. Complete hydrolysis under more vigorous conditions would yield the corresponding dicarboxylic acid, although this would also hydrolyze the ester group.

Reduction of the nitrile group provides access to primary amines. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the nitrile and the ester group simultaneously, leading to the formation of (4-(aminomethyl)-3-fluoro-2-iodophenyl)methanol. Selective reduction of the nitrile in the presence of the ester is challenging and would require careful selection of reagents and reaction conditions. For instance, catalytic hydrogenation could potentially reduce the nitrile group while leaving the ester intact, although the iodine substituent might be susceptible to hydrogenolysis.

Modifications of the Ester Functional Group

The ethyl ester group of this compound is a key site for chemical modification, allowing for its conversion into carboxylic acids, other esters, or primary alcohols.

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 4-cyano-3-fluoro-2-iodobenzoic acid , under basic conditions. This reaction is typically carried out using an aqueous solution of a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a co-solvent like tetrahydrofuran (B95107) (THF) or methanol (B129727) to ensure solubility of the ester. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid product. The existence of related fluorinated cyanobenzoic acids confirms the feasibility of this transformation. harvard.edunih.gov

Table 2: General Conditions for Ester Hydrolysis

| Base | Solvent System | Temperature | Product |

|---|---|---|---|

| LiOH·H₂O | THF/Water | Room Temperature | Carboxylate Salt |

| NaOH | Methanol/Water | Reflux | Carboxylate Salt |

This table outlines common conditions for the hydrolysis of aromatic esters.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For a substrate like this compound, an interesting approach could be the use of an iodine-based catalyst, given that molecular iodine has been shown to be an effective catalyst for the transesterification of some esters. commonorganicchemistry.com This process allows for the synthesis of a variety of ester derivatives from a single precursor. The reaction is an equilibrium process, and often, the alcohol reactant is used in large excess to drive the reaction to completion.

Table 3: Examples of Catalysts for Transesterification of Aromatic Esters

| Catalyst | Alcohol | Conditions |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Methanol | Reflux |

| Sodium Methoxide (NaOMe) | Methanol | Room Temp to Reflux |

| Iodine (I₂) | Various Alcohols | Varies |

This table provides examples of catalysts used for the transesterification of aromatic esters like ethyl 4-iodobenzoate. nih.govnist.govsigmaaldrich.comchemspider.comnist.gov

Reduction to Alcohol Functionalities

The reduction of the ethyl ester group leads to the formation of the corresponding primary alcohol, (4-cyano-3-fluoro-2-iodophenyl)methanol . This transformation requires the use of strong hydride-reducing agents.

Lithium borohydride (B1222165) (LiBH₄) is a suitable reagent for this purpose. It is a stronger reducing agent than sodium borohydride and is known to reduce esters to alcohols. wikipedia.orgereztech.com The reaction is typically carried out in an ethereal solvent like THF. It is generally chemoselective for the ester in the presence of a nitrile. harvard.edu

Diisobutylaluminum hydride (DIBAL-H) is another powerful reducing agent that can convert esters to primary alcohols. commonorganicchemistry.comrsc.org An interesting feature of DIBAL-H is that its reactivity can be controlled by temperature. At low temperatures (e.g., -78 °C), DIBAL-H can achieve a partial reduction of the ester to an aldehyde. masterorganicchemistry.comyoutube.com Upon warming or with the use of excess reagent, the full reduction to the primary alcohol occurs.

Lithium aluminum hydride (LiAlH₄) is a very powerful and non-selective reducing agent that would reduce both the ester and the nitrile groups. harvard.edu

Table 4: Common Reducing Agents for Ester to Alcohol Transformation

| Reagent | Solvent | Typical Temperature | Selectivity Notes |

|---|---|---|---|

| LiBH₄ | THF, Ether | Room Temp to Reflux | Generally does not reduce nitriles or amides. harvard.eduwikipedia.org |

| DIBAL-H | Toluene, Hexane, DCM | -78 °C to Room Temp | Can be stopped at the aldehyde stage at low temperatures. masterorganicchemistry.com |

| LiAlH₄ | THF, Ether | 0 °C to Reflux | Powerful; also reduces nitriles, amides, and carboxylic acids. harvard.edu |

This table summarizes various conditions for the reduction of esters, noting the general selectivity of each reagent.

Aromatic Ring Reactivity and Substituent Effects

The aromatic ring of this compound is rendered significantly electron-deficient by the cumulative inductive and resonance effects of the cyano (-CN), fluoro (-F), and ethyl carboxylate (-COOEt) groups. This pronounced electron-withdrawing character is a key determinant of its reactivity, predisposing the ring to nucleophilic attack rather than electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic systems. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net For this compound, the presence of multiple electron-withdrawing groups significantly stabilizes this intermediate, thereby facilitating the substitution process. openstax.org

The position of nucleophilic attack is directed by the leaving group. In this molecule, both the fluorine and iodine atoms can potentially act as leaving groups. The relative reactivity of halogens in SNAr reactions is often counterintuitive, with fluorine typically being the most reactive leaving group, followed by chlorine, bromine, and iodine (F > Cl > Br > I). masterorganicchemistry.com This "element effect" is attributed to the rate-determining step of the reaction, which is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

Therefore, in a competitive scenario, a nucleophile would preferentially attack the carbon atom bearing the fluorine atom over the one bonded to the iodine atom. The reaction would proceed as illustrated in the following general scheme:

General Scheme for SNAr on this compound:

Step 1: Nucleophilic Attack: A nucleophile (Nu-) attacks the carbon atom at position 3, which is bonded to the highly electronegative fluorine atom. This forms a resonance-stabilized Meisenheimer complex.

Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

While the iodine atom is generally a poorer leaving group in SNAr reactions compared to fluorine, its presence on the ring is not inert. Under specific conditions, particularly with soft nucleophiles or in the presence of transition metal catalysts, substitution of the iodine atom can also be achieved.

Influence of Fluorine and other Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is a result of the synergistic and antagonistic effects of its four substituents.

Electronic Effects:

Fluorine (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it also has a weak, electron-donating resonance effect (+R) via its lone pairs, the inductive effect is dominant in activating the ring for nucleophilic attack. diva-portal.org

Iodine (-I): Iodine is the least electronegative of the halogens and exerts a weaker inductive effect compared to fluorine. It also possesses a weak electron-donating resonance effect.

The combined electron-withdrawing power of the fluoro, cyano, and ethyl carboxylate groups makes the aromatic ring highly susceptible to nucleophilic attack. The positioning of these groups relative to the potential leaving groups (fluorine and iodine) is crucial. The cyano group is para to the iodine and meta to the fluorine, while the ethyl carboxylate is ortho to the iodine and meta to the fluorine. According to the principles of SNAr, electron-withdrawing groups in the ortho and para positions to the leaving group provide the most significant stabilization of the Meisenheimer intermediate through resonance. openstax.org In this case, the fluorine at C-3 is ortho to the iodine at C-2 and the ethyl carboxylate group, and meta to the cyano group at C-4. The iodine at C-2 is ortho to the fluorine and the ethyl carboxylate group, and meta to the cyano group.

Steric Effects:

The ortho-disposed iodine and fluorine atoms, along with the adjacent ethyl carboxylate group, create a sterically hindered environment around one face of the aromatic ring. This steric hindrance can influence the regioselectivity of nucleophilic attack, potentially favoring attack at the less hindered position. However, the powerful electronic activation at the carbon bearing the fluorine atom often overrides these steric considerations.

The following table summarizes the expected influence of each substituent on the SNAr reactivity of the aromatic ring:

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

| Ethyl Carboxylate | 1 | -I, -R | Activating |

| Iodine | 2 | -I, +R (weak) | Potential Leaving Group (less reactive than F) |

| Fluorine | 3 | -I > +R | Activating, Most Likely Leaving Group |

| Cyano | 4 | -I, -R | Strongly Activating |

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise chemical environment of magnetically active nuclei within the molecule. For Ethyl 4-cyano-3-fluoro-2-iodobenzoate, a multi-nuclear and multi-dimensional approach is essential for unambiguous signal assignment.

A comprehensive NMR analysis would involve the acquisition of one-dimensional spectra for ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The aromatic region would display two doublets, corresponding to the two protons on the benzene (B151609) ring. The coupling patterns and chemical shifts would be influenced by the surrounding fluoro, iodo, and cyano substituents.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. This includes the methyl and methylene carbons of the ethyl group, the carbonyl carbon of the ester, the cyano carbon, and the six distinct carbons of the benzene ring. The chemical shifts of the aromatic carbons would be significantly affected by the electron-withdrawing and donating effects of the various substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for probing the environment of the fluorine atom. A single resonance would be expected for the fluorine atom on the benzene ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be further influenced by the adjacent iodo and cyano groups.

¹⁵N NMR: While less common, nitrogen-15 (B135050) NMR could be employed to characterize the nitrogen atom of the cyano group. This would provide additional confirmation of the electronic environment of this functional group.

Hypothesized ¹H and ¹³C NMR Data

| Assignment | Hypothesized ¹H Chemical Shift (ppm) | Hypothesized ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | Triplet | ~14 |

| -CH₂- | Quartet | ~62 |

| Aromatic CH | Doublet | ~125-140 |

| Aromatic CH | Doublet | ~125-140 |

| Aromatic C-F | - | ~155-165 (with C-F coupling) |

| Aromatic C-I | - | ~90-100 |

| Aromatic C-CN | - | ~110-120 |

| Aromatic C-COOEt | - | ~130-135 |

| -C≡N | - | ~115-125 |

To definitively assign the signals from the one-dimensional spectra and to establish the connectivity of the atoms, a series of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily confirming the connectivity within the ethyl group and potentially showing long-range couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This would unequivocally link the proton signals of the ethyl group and the aromatic protons to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the relative positions of the substituents on the aromatic ring by observing through-space interactions between the aromatic protons and potentially the ethyl group protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would be employed to identify the characteristic functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretch of the ester group (around 1720-1740 cm⁻¹), the C≡N stretch of the cyano group (around 2220-2240 cm⁻¹), and C-O stretching vibrations of the ester. The aromatic C-H and C=C stretching vibrations would also be visible in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N stretch is typically a strong and sharp signal in the Raman spectrum. Aromatic ring vibrations would also be prominent.

Hypothesized Vibrational Spectroscopy Data

| Functional Group | Hypothesized IR Frequency (cm⁻¹) | Hypothesized Raman Shift (cm⁻¹) |

|---|---|---|

| C=O (Ester) | 1720-1740 | Weak |

| C≡N (Cyano) | 2220-2240 | Strong, Sharp |

| C-O (Ester) | 1100-1300 | - |

| Aromatic C=C | 1450-1600 | Prominent |

| Aromatic C-H | 3000-3100 | - |

| C-F | 1000-1400 | - |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information. The expected molecular ion peak would correspond to the exact mass of C₁₀H₈FINO₂. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially the iodine atom.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. These simulations model the motion of atoms and molecules, providing a detailed picture of conformational flexibility. For a molecule like Ethyl 4-cyano-3-fluoro-2-iodobenzoate, the ethyl ester group can rotate relative to the benzene (B151609) ring. MD simulations would explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules or biological receptors. mdpi.com

Intermolecular Interaction Analysis

Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface of a molecule is defined as the region where the electron density contribution from that molecule is greater than that from all other molecules in the crystal.

By mapping properties like dnorm onto this surface, close intermolecular contacts are highlighted as red spots, which indicate interactions such as hydrogen bonds. The analysis also produces a 2D "fingerprint plot," which summarizes all intermolecular interactions and provides a quantitative percentage for each type of contact (e.g., H···H, C···H, O···H).

Table 3: Representative Hirshfeld Surface Interaction Percentages from a Related Compound (6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate) nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 34.5% |

| C···H/H···C | 34.1% |

| O···H/H···O | 11.8% |

| N···H/H···N | 10.4% |

Hydrogen Bonding and Halogen Bonding Interactions

The unique substitution pattern of this compound, featuring a fluorine atom, a cyano group, and an iodine atom on the benzene ring, creates a complex electronic environment that can participate in various non-covalent interactions.

Hydrogen Bonding:

The fluorine atom and the nitrogen atom of the cyano group in this compound are potential hydrogen bond acceptors. However, fluorine, despite its high electronegativity, is generally considered a weak hydrogen bond acceptor in organic molecules. researchgate.netnih.govnih.govmdpi.commdpi.com The strength of hydrogen bonds involving organic fluorine is often low, and these interactions can be difficult to definitively characterize. researchgate.net Research on fluorinated compounds has shown that while C-F···H-X hydrogen bonds exist, their interaction energies are modest. researchgate.net The presence of multiple electron pairs on the fluorine atom means that the interaction energy is more dependent on the donor-acceptor distance rather than specific angles. nih.gov In many cases, hydrogen bonds to fluorine are considered a "last resort" for a donor, formed when stronger acceptor sites are unavailable. nih.govmdpi.com

The nitrogen atom of the cyano group presents a more conventional and stronger hydrogen bond acceptor site. Computational studies on related molecules could, in principle, quantify the relative strengths of hydrogen bonds to the fluorine versus the cyano nitrogen in this compound. Such studies would typically involve calculating the interaction energies with various hydrogen bond donors.

Halogen Bonding:

A more prominent and defining interaction for this molecule is likely halogen bonding, owing to the presence of the iodine atom. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov Iodine, being large and highly polarizable, forms the strongest halogen bonds among the halogens. nih.govchemistryviews.org

The strength of the halogen bond is significantly influenced by the substituents on the aromatic ring. chemistryviews.org Electron-withdrawing groups, such as the cyano and fluoro groups present in this compound, are known to strengthen the halogen bond. chemistryviews.org These groups decrease the electron density on the benzene ring, which in turn enhances the positive electrostatic potential of the σ-hole on the iodine atom, making it a better halogen bond donor. researchgate.net Quantum chemical calculations on substituted iodobenzene (B50100) derivatives have demonstrated this trend, showing that electron-withdrawing substituents lead to stronger interactions with Lewis bases like ammonia. chemistryviews.org

Computational investigations into this compound would likely focus on mapping its molecular electrostatic potential surface to visualize the σ-hole on the iodine atom. Further studies would involve calculating the geometry and energy of halogen-bonded complexes with various Lewis bases (e.g., nitrogen or oxygen-containing molecules). These calculations could provide precise data on bond lengths, angles, and interaction energies, offering a detailed picture of its halogen bonding capabilities. For instance, studies on similar iodoaromatic compounds have explored interactions with N-oxides, comparing the competitive nature of N···I versus O···I halogen bonds. acs.org

Molecular Docking for Binding Mode Prediction (as a computational methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govspast.orgresearchgate.net This methodology is a cornerstone of modern drug discovery, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-receptor interactions. nih.gov

For a molecule like this compound, molecular docking could be employed to predict its binding mode within the active site of a target protein. The process involves several key steps:

Preparation of Receptor and Ligand Structures: The three-dimensional structure of the target protein is typically obtained from experimental sources like the Protein Data Bank (PDB). nih.gov The structure of the ligand, this compound, would be generated and its energy minimized using computational chemistry software.

Docking Simulation: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The poses with the best scores are then analyzed to understand the specific interactions—such as hydrogen bonds, halogen bonds, and hydrophobic contacts—that stabilize the complex. mdpi.com

The results of a molecular docking study for this compound would be presented as a predicted binding pose and an associated binding energy score. This information can be invaluable for understanding its potential biological activity and for guiding the design of new derivatives with improved affinity and selectivity. The docking results can highlight the specific amino acid residues that interact with the different functional groups of the molecule, providing a rationale for its observed or predicted activity.

Below is a hypothetical data table illustrating the kind of output one might expect from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Value |

| Docking Software | AutoDock Vina |

| Target Protein | Hypothetical Kinase XYZ |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Predicted Interacting Residues | Lys72, Leu145, Phe208 |

| Predicted Interaction Types | Halogen bond with backbone carbonyl of Leu145; Hydrophobic interactions with Phe208 |

Role As a Versatile Synthetic Building Block and Intermediate

Precursor for the Synthesis of Complex Organic Molecules

Substituted halobenzoates are instrumental as precursors in the construction of intricate molecular architectures. The presence of a halogen, particularly iodine or bromine, facilitates various cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.

For instance, compounds like 4-fluoro-2-iodobenzoic acid are utilized in Sonogashira-type reactions for the synthesis of bioactive bicyclic heterocycles such as phthalides and isocoumarins. google.com The iodo-substituent provides a handle for palladium-catalyzed coupling with terminal alkynes, leading to the formation of a new carbon-carbon bond. Subsequent intramolecular cyclization, influenced by reaction temperature, can selectively yield either a five-membered lactone (phthalide) or a six-membered lactone (isocoumarin). google.com

Similarly, the bromine atom in ethyl 4-bromobenzoate (B14158574) is readily displaced in nickel-catalyzed C(sp2)-S cross-coupling reactions to form thioethers, which are important structural motifs in many biologically active compounds. orgsyn.org The cyano group can also participate in or direct reactions. For example, in the synthesis of certain benzimidazoles, a cyano group on a benzaldehyde (B42025) derivative is a key feature of one of the reactants. orgsyn.org

The ester group, typically an ethyl or methyl ester, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups or used for amide bond formation. sigmaaldrich.com The fluorine atom can influence the electronic properties of the ring and can be important for the biological activity of the final product.

The synthesis of complex molecules often involves a series of carefully planned steps, and the reactivity of each functional group on the halobenzoate scaffold can be selectively exploited. For example, a Grignard reagent can be formed from an aryl bromide or iodide, which can then react with an electrophile, while other functional groups on the ring remain intact. researchgate.net

The table below summarizes some examples of substituted halobenzoates and their applications as precursors.

| Compound Name | Key Reaction | Product Class |

| 4-Fluoro-2-iodobenzoic acid | Sonogashira coupling | Bicyclic heterocycles (Phthalides, Isocoumarins) google.com |

| Ethyl 4-bromobenzoate | Nickel-catalyzed thiolation | Thioethers orgsyn.org |

| 4-Cyanobenzaldehyde | Condensation | Benzimidazoles orgsyn.org |

| Ethyl 4-chloro-3-nitrobenzoate | Nucleophilic aromatic substitution | Substituted aminobenzoates orgsyn.org |

Scaffold for Design in Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, substituted halobenzoates serve as valuable scaffolds for the design of novel bioactive molecules. The rigid benzene (B151609) ring provides a defined three-dimensional orientation for the appended functional groups, which can interact with biological targets such as enzymes and receptors.

The fluorine atom is a particularly important feature in medicinal chemistry. Its small size and high electronegativity can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. sigmaaldrich.com For example, 4-cyano-2-fluorobenzoic acid is a building block used in the synthesis of various compounds for drug discovery. sigmaaldrich.com

The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups like amides or tetrazoles, which are common in drug molecules. The modular nature of these scaffolds allows for the systematic modification of each substituent to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of a lead compound.

For instance, the synthesis of novel STAT3 inhibitors, which are potent anticancer agents, has utilized derivatives of (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl)acrylate, highlighting the importance of the cyano group in the design of such molecules. sigmaaldrich.com While not a direct halobenzoate, this example illustrates the value of the cyano-acrylate moiety which can be derived from cyano-substituted aromatic precursors.

The table below presents some properties of a related building block, 4-cyano-2-fluorobenzoic acid.

| Property | Value |

| Molecular Formula | C8H4FNO2 sigmaaldrich.com |

| Molecular Weight | 165.12 g/mol sigmaaldrich.com |

| Melting Point | 215-219 °C sigmaaldrich.com |

| Form | Powder sigmaaldrich.com |

Applications in Radiolabeling Methodologies (e.g., for mechanistic studies)

Aryl iodides are common precursors for radiolabeling through radioiodination reactions. The carbon-iodine bond can be readily formed by reacting an appropriate precursor with a source of radioactive iodide. The resulting radiolabeled molecule can then be administered to a biological system, and its distribution and fate can be monitored.

Given that fluorinated and cyanated benzoic acid derivatives are used to construct biologically active molecules, the ability to radiolabel these structures is of significant interest for preclinical and clinical research. A radiolabeled version of a drug candidate can provide invaluable information on its pharmacokinetics and target engagement.

Future Research Perspectives and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of greener and more sustainable practices. For a compound like Ethyl 4-cyano-3-fluoro-2-iodobenzoate, which is likely a precursor to complex, high-value molecules, developing environmentally benign synthetic routes is of paramount importance.

Current synthetic approaches often rely on traditional methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. Future research will likely focus on several key areas to address these challenges:

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. paris-saclay.frnih.govfrontiersin.orgmdpi.comrsc.org Research could explore the use of engineered enzymes for the selective halogenation, cyanation, or esterification steps in the synthesis of this compound and related compounds. frontiersin.orgnih.gov For instance, the biocatalytic synthesis of aromatic esters has been shown to be a viable and efficient method. frontiersin.org

Alternative Solvents: Many organic reactions are conducted in volatile and often toxic organic solvents. A key aspect of green chemistry is the replacement of these solvents with more sustainable alternatives. nih.gov Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis of functionalized benzoic esters could significantly reduce the environmental impact of their production. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies for this compound will likely focus on minimizing the formation of byproducts and waste streams. This can be achieved through the development of more efficient catalytic systems and reaction pathways.

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-iodine (C-I) bond and the potential for C-H bond functionalization on the aromatic ring of this compound present exciting opportunities for the development of novel catalytic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The iodine substituent makes this compound an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.comresearchgate.netmdpi.comnobelprize.orgrsc.org These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules. Future research could focus on developing novel palladium catalysts with enhanced activity and selectivity for reactions involving this specific substrate, potentially leading to the discovery of new pharmaceuticals and functional materials. mdpi.comresearchgate.net

C-H Bond Functionalization: The direct functionalization of C-H bonds is a rapidly developing area of catalysis that offers a more atom-economical and efficient approach to modifying organic molecules. acs.orgnih.govrsc.orgrsc.org Research could explore the selective catalytic activation and functionalization of the C-H bonds on the aromatic ring of this compound, providing a direct route to novel derivatives without the need for pre-functionalized starting materials.

Photocatalysis: The use of light to drive chemical reactions is a burgeoning field with the potential to enable new and previously inaccessible transformations. The application of photocatalysis to the functionalization of fluorinated and iodinated aromatic compounds is a promising area for future investigation.

Integration into Flow Chemistry Systems for Continuous Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including improved safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for this modern approach.

Microreactor Technology: The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and selectivities. kth.sechimia.chwiley.comrsc.orgbeilstein-journals.org The synthesis of related halogenated and functionalized aromatic compounds has already been demonstrated using microreactor technology, suggesting that a continuous flow process for this compound is a feasible and desirable goal. google.comresearchgate.net

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for the isolation and purification of intermediates. nih.govrsc.org This approach can significantly reduce production time, cost, and waste. Future research could focus on developing a fully integrated flow synthesis of complex molecules starting from this compound.

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, better heat and mass transfer |

| Efficiency | Often lower yields and selectivities | Precise control over reaction conditions leads to higher yields and selectivities |

| Scalability | Difficult and often requires re-optimization | Readily scalable by running the process for longer or in parallel |

| Footprint | Large reactors and associated equipment | Smaller, more compact systems |

Advanced Materials Science Applications

The unique combination of functional groups in this compound makes it a promising candidate for the development of advanced materials with novel properties.

Polymer Chemistry: The ester and cyano groups can be modified to act as polymerizable functionalities, allowing for the incorporation of this fluorinated and iodinated aromatic unit into polymer backbones. nih.govresearchgate.netnih.govresearchgate.net The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants, making these materials suitable for high-performance applications in electronics and aerospace. nih.govresearchgate.netnih.govresearchgate.net

Organic Electronics: The electron-withdrawing nature of the cyano and fluoro groups, combined with the potential for further functionalization via the iodo group, makes this compound an interesting building block for the synthesis of new organic electronic materials. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Functional Materials: The reactivity of the C-I bond can be exploited to attach this molecule to surfaces or to other molecules to create functional materials with tailored properties. For example, iodinated aromatic compounds are known to be useful as synthetic intermediates for a variety of applications. fiveable.meresearchgate.netmanac-inc.co.jpresearchgate.netorganic-chemistry.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.